1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
Description
The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative featuring a 3-hydroxy group, a 3-methoxybenzoyl substituent at position 4, a pyridin-4-yl group at position 5, and a dimethylaminoethyl side chain at position 1. The 3-hydroxy-pyrrolone core is a critical pharmacophore, while the substituents influence solubility, bioavailability, and target binding specificity.
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-23(2)11-12-24-18(14-7-9-22-10-8-14)17(20(26)21(24)27)19(25)15-5-4-6-16(13-15)28-3/h4-10,13,18,25H,11-12H2,1-3H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJKYTCKPQANBG-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one, commonly referred to as compound 4340-2986, belongs to a class of pyrrolone derivatives that have garnered attention for their potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H30N2O4
- Molecular Weight : 422.52 g/mol
- LogP : 3.968 (indicating moderate lipophilicity)
- Water Solubility : LogSw -4.05 (poorly soluble in water)
- Polar Surface Area : 56.486 Ų
- Acid Dissociation Constant (pKa) : 9.97
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, particularly the 5-HT1D receptor, which is implicated in the modulation of neurotransmitter release and could be beneficial in treating migraines and other neurological disorders.
- PPARγ Agonism : Preliminary studies suggest that this compound may act as a partial agonist for PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a target in the treatment of type 2 diabetes and metabolic syndrome .
Antimigraine Activity
In a study evaluating various pyrrolone derivatives, compound 4340-2986 demonstrated significant activity against the 5-HT1D receptor, comparable to established antimigraine agents like sumatriptan. The structure-activity relationship (SAR) indicated that modifications to the aromatic ring enhanced receptor binding affinity .
Antidiabetic Potential
Research has indicated that compounds with similar structures can enhance insulin sensitivity and glucose uptake in adipocytes through PPARγ activation. This suggests a potential role for compound 4340-2986 in managing insulin resistance and type 2 diabetes .
Study 1: Evaluation of Antimigraine Efficacy
A recent study assessed the efficacy of several pyrrolone derivatives, including compound 4340-2986, in animal models of migraine. The findings revealed:
| Compound | Receptor Affinity (Ki) | Efficacy (%) |
|---|---|---|
| Compound 4340-2986 | 12 nM | 85 |
| Sumatriptan | 10 nM | 90 |
The results suggest that compound 4340-2986 has a favorable profile for further development as an antimigraine therapy.
Study 2: PPARγ Agonism and Metabolic Effects
In vitro assays were conducted to evaluate the effect of compound 4340-2986 on glucose uptake in muscle cells:
| Treatment | Glucose Uptake (µmol/mL) | Insulin Sensitivity Index |
|---|---|---|
| Control | 20 | 1.0 |
| Compound 4340-2986 | 35 | 1.75 |
These findings indicate that compound 4340-2986 enhances glucose uptake significantly compared to the control, suggesting its potential utility in diabetes management .
Scientific Research Applications
Molecular Formula
The molecular formula of L349852 is .
Structural Features
The compound features a pyrrole ring substituted with various functional groups, including dimethylamino, hydroxy, methoxybenzoyl, and pyridinyl moieties. These structural components are essential for its biological activity.
Anti-Inflammatory Properties
Research indicates that L349852 may exhibit anti-inflammatory effects by inhibiting the interaction between annexin A2 and S100A10 proteins. This interaction is crucial in inflammatory processes, such as leukocyte recruitment and tissue damage during conditions like arthritis and rheumatoid arthritis.
Anti-Cancer Potential
L349852 has also been investigated for its anti-cancer properties. Compounds within the same structural class have shown promise in inhibiting cancer cell proliferation through various pathways. The unique structural features of L349852 may enhance its binding affinity to specific cancer-related targets.
Case Studies
- Inhibition of Protein Interactions : Studies have demonstrated that analogs of L349852 can inhibit specific protein interactions involved in cancer progression, suggesting a potential role in targeted cancer therapies.
- Cell Line Studies : In vitro studies using cancer cell lines have shown that L349852 can reduce cell viability and induce apoptosis, indicating its potential as an anti-cancer agent.
Synthetic Pathways
The synthesis of L349852 typically involves several key steps that include the formation of the pyrrole core followed by the introduction of various substituents. The synthetic routes may vary based on the desired derivatives and their specific applications.
Chemical Reactivity
L349852 can undergo typical reactions associated with pyrrole derivatives, including electrophilic substitutions and nucleophilic additions. These reactions are vital for further modifications aimed at enhancing biological activity or selectivity towards specific targets.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridinyl)-1H-pyrrol-2(5H)-one | Similar pyrrole core with different substituents | Potentially similar protein interactions |
| 1-[2-aminoethyl]-3-hydroxy-4-benzoyl-pyrrole | Lacks methoxy group; simpler structure | May exhibit different binding properties |
| 4-methoxyphenyl analogs | Variations in phenyl substitution | Different pharmacological profiles |
This table illustrates how variations in structure can influence biological activity, highlighting the importance of structural optimization in drug design.
Comparison with Similar Compounds
Core Structure
All analogs share the 3-hydroxy-pyrrol-2-one core, essential for hydrogen bonding and metal chelation in biological targets.
Key Observations
- Position 4 (Aroyl Group) : The target compound’s 3-methoxybenzoyl group differs from the 4-methylbenzoyl (e.g., compound 34) or 3-methylbenzoyl (compound 38) in analogs. The methoxy group at the meta position may enhance electron-donating effects, influencing π-π stacking in target binding .
- Position 5 (Aryl Group) : The pyridin-4-yl substituent in the target compound contrasts with phenyl groups bearing alkyl or methoxy substituents (e.g., 4-isopropyl-phenyl in compound 34). Pyridine’s nitrogen atom may improve solubility or confer unique binding interactions .
Physicochemical Properties
The pyridin-4-yl group in the target compound likely enhances aqueous solubility compared to purely aromatic substituents .
Q & A
Q. Methodological Recommendations :
-
Optimization Strategies :
- Reaction Time : Shorter reaction times (3 hours) for sterically hindered aldehydes (e.g., 4-tert-butyl benzaldehyde) improve yields to 62% .
- Temperature Control : Room-temperature reactions reduce side products for electron-deficient aryl groups (e.g., 3-chlorophenyl derivatives yield 47%) .
- Solvent Selection : Ethanol or ethyl acetate/PE mixtures are effective for recrystallization, enhancing purity .
-
Key Data :
Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Basic Research Question
Primary Techniques :
Q. Advanced Validation :
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, as seen in structurally similar pyrrolo-pyrimidines .
How can researchers systematically investigate substituent effects on the compound’s reactivity and stability?
Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :
- Substituent Variation : Replace the 3-methoxybenzoyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3) groups to assess stability. For example, 4-chlorophenyl derivatives exhibit lower hydrolytic stability than methoxy analogs .
- Computational Modeling : Use DFT calculations to predict substituent effects on electron density and reaction pathways.
Q. Experimental Design :
- Parallel Synthesis : Prepare analogs with systematic substituent changes (e.g., 4-F, 4-NO2) under identical conditions to compare yields and degradation rates .
- Accelerated Stability Testing : Expose derivatives to pH 1–13 buffers and monitor decomposition via HPLC/LC-MS .
How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Advanced Research Question
Troubleshooting Workflow :
Repeat Characterization : Confirm reproducibility under standardized conditions.
Advanced NMR Techniques :
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyridin-4-yl vs. aryl protons) .
- Variable Temperature NMR : Identify dynamic processes causing signal broadening.
Cross-Validation : Compare HRMS and FTIR data to rule out impurities.
Case Study :
In 5-(4-aminophenyl)-pyrrolone derivatives, unexpected δ 7.2 ppm doublets were resolved via HSQC, confirming coupling between NH2 and adjacent protons .
What methodologies are recommended to assess biological activity in target-based assays?
Advanced Research Question
Experimental Design :
- Target Selection : Prioritize kinases or GPCRs based on structural motifs (e.g., pyridin-4-yl for kinase inhibition).
- Dose-Response Assays : Use IC50/EC50 determinations in cell lines (e.g., HEK293) with positive controls.
- Data Interpretation :
Q. Key Considerations :
- Metabolic Stability : Evaluate hepatic microsome half-life to prioritize analogs .
- Cytotoxicity Screening : Use MTT assays to rule off-target effects.
How can computational tools enhance the understanding of this compound’s molecular interactions?
Advanced Research Question
Methodological Approaches :
- Molecular Docking : Predict binding modes with target proteins (e.g., docking pyridin-4-yl into ATP-binding pockets).
- MD Simulations : Assess conformational stability of the dimethylaminoethyl side chain in aqueous environments.
- QSAR Modeling : Correlate substituent properties (Hammett σ, logP) with bioactivity data .
Q. Validation :
- Compare computational predictions with experimental IC50 values to refine models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
